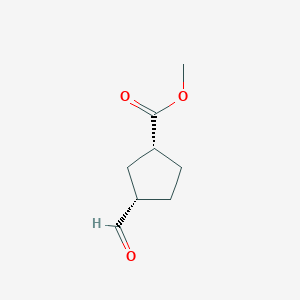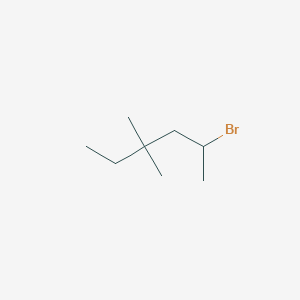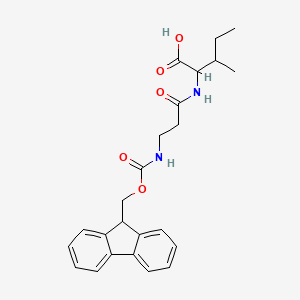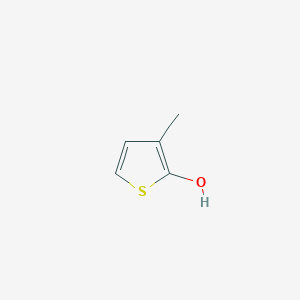
3-Methylthiophen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylthiophen-2-ol is an organosulfur compound with the molecular formula C(_5)H(_6)OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the sulfidation of 2-methylsuccinate. This process typically requires a sulfurizing agent such as phosphorus pentasulfide (P(4)S({10})) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via vapor-phase dehydrogenation of 3-methylthiophene. This method involves the removal of hydrogen atoms from 3-methylthiophene in the presence of a catalyst at high temperatures .
化学反应分析
Types of Reactions
3-Methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
3-Methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals with anticonvulsant and antinociceptive properties
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 3-Methylthiophen-2-ol involves its interaction with various molecular targets and pathways:
Voltage-Gated Sodium Channels: It can inhibit these channels, which are crucial for the propagation of nerve impulses.
L-Type Calcium Channels: It also shows moderate inhibition of these channels, affecting calcium ion flow in cells.
GABA Transporter (GAT): It has been shown to influence the GABAergic system, which is involved in inhibitory neurotransmission.
相似化合物的比较
3-Methylthiophen-2-ol can be compared with other thiophene derivatives:
2-Methylthiophene: Similar in structure but differs in the position of the methyl group.
3-Methylthiophene: Lacks the hydroxyl group present in this compound.
Thiophene: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C5H6OS |
|---|---|
分子量 |
114.17 g/mol |
IUPAC 名称 |
3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
InChI 键 |
HYCQDSHZGRNFRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


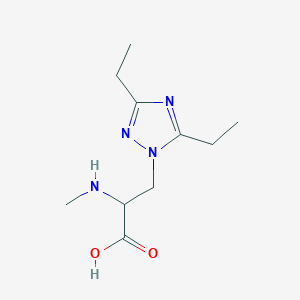
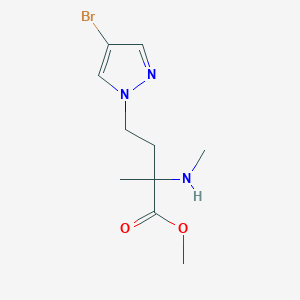
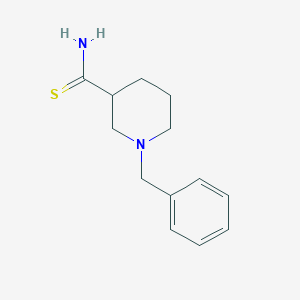
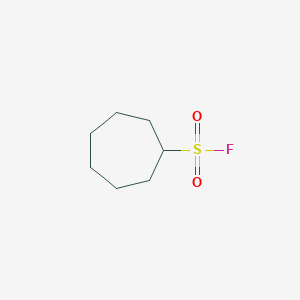
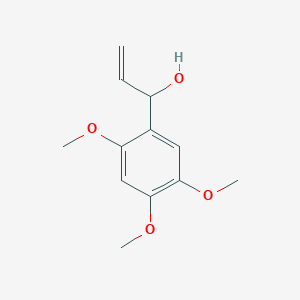
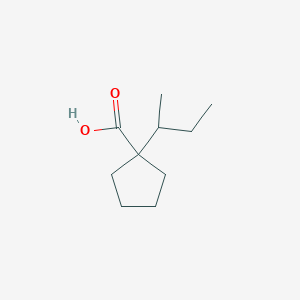
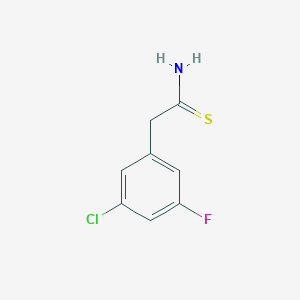
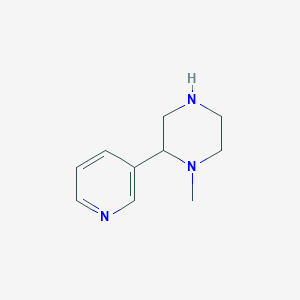
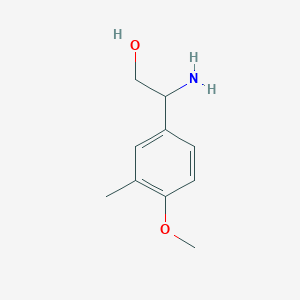
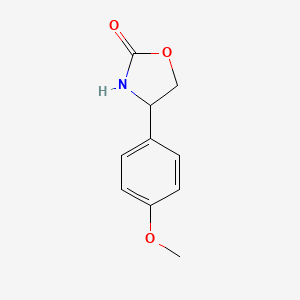
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
